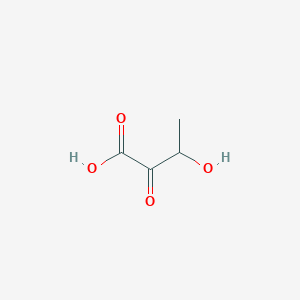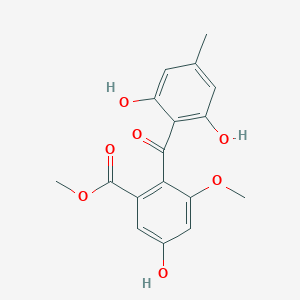
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
概要
説明
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 . It is a solid substance with a molecular weight of 202.21 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been a topic of interest in many studies . For instance, a method to prepare pyrazole derivatives involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazoles, including this compound, are known to undergo various chemical reactions. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 202.21 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .科学的研究の応用
Structural and Spectral Studies
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been a subject of interest in structural and spectral studies. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, has been extensively studied using experimental and theoretical methods like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies help in understanding the molecular structure and electronic properties of such compounds (Viveka et al., 2016).
Synthesis and Antibacterial Screening
Pyrazole derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial properties. Research in this area includes the synthesis of various pyrazolopyridine compounds and their subsequent screening against different bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).
Coordination Chemistry
The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives, closely related to this compound, have been explored with various metal ions like Cu, Co, and Zn. This research provides insights into the formation of mononuclear chelate complexes, which are significant in the field of coordination chemistry and material science (Radi et al., 2015).
Studies in Non-Linear Optics (NLO)
N-substituted pyrazole derivatives have been synthesized and characterized for their potential in optical nonlinearity applications. Such studies are crucial for developing new materials for optical limiting applications, contributing to advancements in photonics and optoelectronics (Chandrakantha et al., 2013).
Safety and Hazards
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .
Biochemical Pathways
Given the lack of information about its targets and mode of action, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
The molecular and cellular effects of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid’s action are currently unknown due to the lack of studies on this compound .
生化学分析
Biochemical Properties
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially affecting cellular redox balance and oxidative stress levels . Additionally, this compound may bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity and function. For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . Alternatively, this compound may function as an enzyme activator by stabilizing the active conformation of an enzyme, enhancing its catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways, gene expression, and metabolic processes, which may have implications for cell health and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses or modulating immune responses . At higher doses, it may induce toxic or adverse effects, such as oxidative stress, inflammation, or tissue damage . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can affect cellular energy production, redox balance, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys.
特性
IUPAC Name |
1-methyl-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(7-9(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDGEACIDDEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428766 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-53-8 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

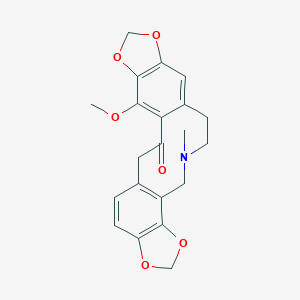
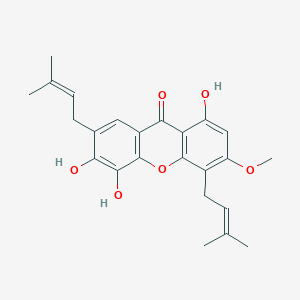



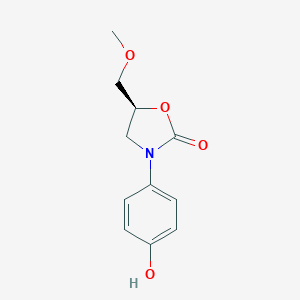

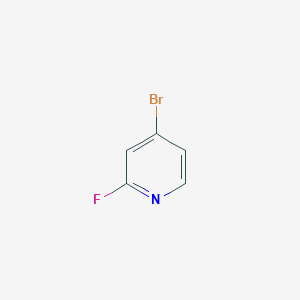

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
